Aldicarb-d3

Vue d'ensemble

Description

Aldicarb-d3 est une forme marquée au deutérium de l’aldicarb, un pesticide à base de carbamate. La désignation « -d3 » indique que trois atomes d’hydrogène dans la molécule d’aldicarb sont remplacés par du deutérium, un isotope stable de l’hydrogène. L’aldicarb est connu pour son utilisation dans la lutte contre les ravageurs en milieu agricole, notamment les insectes, les acariens et les nématodes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Aldicarb-d3 est synthétisé en incorporant du deutérium dans la molécule d’aldicarb. Le processus implique la réaction du 2-méthyl-2-(méthylthio)propanal avec de l’isocyanate de méthyle deutéré pour former le carbamate marqué au deutérium .

Méthodes de production industrielle

La production industrielle d’this compound suit des principes similaires à sa synthèse en laboratoire, mais à plus grande échelle. Le processus garantit une grande pureté et une grande constance, ce qui est crucial pour son utilisation comme étalon analytique dans diverses applications scientifiques .

Analyse Des Réactions Chimiques

Types de réactions

Aldicarb-d3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former de l’aldicarb sulfoxyde et de l’aldicarb sulfone.

Hydrolyse : Le composé peut subir une hydrolyse pour produire de l’aldicarb oxime et de la méthylamine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l’hydrolyse de l’this compound.

Principaux produits formés

Oxydation : Aldicarb sulfoxyde et aldicarb sulfone.

Hydrolyse : Aldicarb oxime et méthylamine.

Applications de la recherche scientifique

This compound est principalement utilisé comme étalon interne pour la quantification de l’aldicarb dans diverses techniques analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS). Ses applications comprennent :

Toxicologie : Étude des effets toxiques de l’aldicarb et de ses métabolites.

Sciences de l’environnement : Surveillance de la présence d’aldicarb dans les échantillons environnementaux.

Agriculture : Recherche sur l’efficacité et l’impact environnemental de l’aldicarb en tant que pesticide.

Applications De Recherche Scientifique

Toxicological Research

Aldicarb-d3 is primarily utilized as an internal standard in toxicological studies to quantify aldicarb levels in biological samples. Its use enhances the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS).

Case Study: Fatal Intoxication Analysis

In a study analyzing post-mortem blood from cases of acute aldicarb intoxication, this compound was employed as an internal standard to determine the concentration of aldicarb. The study involved seven cases where aldicarb levels ranged from 0.12 to 1.90 µg/mL, highlighting its role in forensic toxicology for determining cause of death related to pesticide exposure .

Environmental Monitoring

This compound is also used in environmental studies to assess pesticide residues in soil and water samples. Its isotopic labeling allows for precise tracking of aldicarb degradation and metabolism in various ecosystems.

Research Findings: Residue Analysis

A study examining the occurrence of carbamate pesticides found that this compound was added as an internal standard during the extraction and analysis of soil samples. The method involved high-performance liquid chromatography (HPLC) coupled with mass spectrometry, which demonstrated effective separation and quantification of aldicarb residues, thus confirming its utility in environmental monitoring .

Metabolism Studies

The metabolic pathways of aldicarb can be elucidated using this compound as a tracer. Research indicates that upon administration, aldicarb is metabolized into several derivatives, including sulfoxide and sulfone forms, which retain biological activity.

Metabolic Pathway Insights

In rodent studies, it was observed that the primary metabolites of aldicarb are the sulfoxide and sulfone derivatives, which are potent cholinesterase inhibitors. The use of this compound allowed researchers to trace these metabolites more effectively, providing insights into their pharmacokinetics and potential toxicological effects .

Cancer Research

While direct carcinogenic effects of aldicarb have not been established, its metabolites have been studied for potential genotoxic effects. This compound serves as a standard in assays evaluating chromosomal damage and gene mutations induced by exposure to carbamate pesticides.

Experimental Findings

In experimental animal studies, no significant tumor incidence was noted with long-term low-dose exposure to aldicarb; however, the potential for genetic damage remains a concern and is an area for further investigation using deuterated standards like this compound .

Agricultural Research

In agricultural contexts, this compound can be used to study pest resistance mechanisms and the efficacy of pest control strategies involving carbamate pesticides.

Use in Integrated Pest Management

Aldicarb is primarily applied as a systemic pesticide for controlling nematodes and various insect pests in crops such as cotton and citrus. Research utilizing this compound can help refine application techniques and assess environmental impacts while ensuring effective pest management strategies .

Data Table: Summary of Applications

| Application Area | Description | Methodology Used |

|---|---|---|

| Toxicological Research | Quantification of aldicarb levels in biological samples | LC-ESI-MS/MS with internal standard |

| Environmental Monitoring | Assessment of pesticide residues in soil and water | HPLC coupled with mass spectrometry |

| Metabolism Studies | Tracing metabolic pathways of aldicarb | Pharmacokinetic studies |

| Cancer Research | Evaluating potential genotoxic effects | Chromosomal damage assays |

| Agricultural Research | Studying pest resistance mechanisms | Integrated pest management strategies |

Mécanisme D'action

Aldicarb-d3, comme l’aldicarb, fonctionne comme un inhibiteur de l’acétylcholinestérase. Il se lie au site actif de l’enzyme acétylcholinestérase, empêchant la dégradation de l’acétylcholine. Cela conduit à une accumulation d’acétylcholine au niveau des synapses nerveuses, provoquant une stimulation continue des muscles, une paralysie et finalement la mort des ravageurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Carbofuran : Un autre pesticide à base de carbamate présentant des propriétés inhibitrices de l’acétylcholinestérase similaires.

Méthomyl : Un insecticide à base de carbamate utilisé pour contrôler une large gamme de ravageurs.

Oxamyl : Un pesticide à base de carbamate utilisé pour contrôler les insectes, les acariens et les nématodes.

Unicité d’Aldicarb-d3

L’unicité d’this compound réside dans son marquage au deutérium, ce qui en fait un étalon interne idéal pour la quantification analytique. La présence d’atomes de deutérium permet une différenciation précise de l’aldicarb non marqué en spectrométrie de masse, améliorant la précision des mesures analytiques .

Activité Biologique

Aldicarb-d3 is a deuterated derivative of aldicarb, a carbamate pesticide known for its potent biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This compound is utilized in research to trace metabolic pathways and assess the environmental impact of its parent compound, aldicarb. The following sections detail its mechanism of action, pharmacokinetics, toxicological effects, and relevant case studies.

Target Enzyme: Acetylcholinesterase (AChE)

this compound primarily inhibits AChE, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic pathways, which can cause significant central and peripheral nervous system toxicity .

Biochemical Pathways

The molecular mechanism involves binding to the active site of AChE, preventing the hydrolysis of acetylcholine. This process disrupts normal neurotransmission and can lead to symptoms such as muscle spasms, respiratory failure, and potentially death in high doses .

Pharmacokinetics

This compound is characterized by its rapid absorption through various exposure routes (oral, dermal, and inhalation). Once absorbed, it undergoes metabolic transformation into several metabolites, including aldicarb sulfoxide and aldicarb sulfone. These metabolites also exhibit biological activity and contribute to the overall toxicity profile of the compound.

Toxicological Effects

Acute Toxicity

The acute toxicity of this compound has been evaluated through various animal studies. It has been shown to be highly toxic to mammals and birds; for instance, a single granule can be lethal to small birds. The toxic effects are primarily due to AChE inhibition leading to neurotoxic symptoms .

Chronic Effects

Chronic exposure studies indicate that while some animals may survive acute exposure, they can suffer long-term reproductive and developmental effects. For example, studies have shown that chronic exposure to low levels can lead to neurodevelopmental issues in offspring .

Case Studies

-

Environmental Impact Study

A study conducted by the Environmental Protection Agency (EPA) highlighted the risks associated with aldicarb use in agriculture. It reported that while acute risks were manageable under controlled conditions, chronic risks to aquatic life were significant due to runoff and degradation products like aldicarb sulfoxide . -

Human Health Risk Assessment

An extensive assessment involving human clinical trials concluded that cholinesterase data from studies were reliable for evaluating risks associated with aldicarb exposure. The findings emphasized the importance of monitoring pesticide residues in food and water to mitigate health risks . -

Neurotoxicity Research

Research published in peer-reviewed journals has demonstrated that this compound affects neuronal differentiation and survival at nanomolar concentrations. These studies underscore the need for stringent regulations regarding its use in agricultural practices due to potential neurotoxic effects on humans and non-target species .

Table 1: Summary of Toxicological Data for this compound

Propriétés

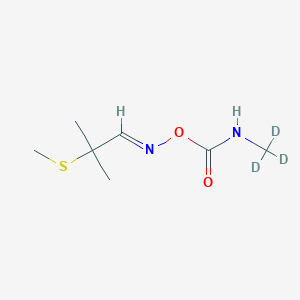

IUPAC Name |

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLZXHRNAYXIBU-UYUKVFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.